molecular formula C₂₇H₃₃D₃O₈ B1158079 Prednicarbate-d3

Prednicarbate-d3

Cat. No.: B1158079
M. Wt: 491.59
Attention: For research use only. Not for human or veterinary use.
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Description

Prednicarbate-d3 is a deuterium-labeled analog of Prednicarbate, a non-halogenated, double-ester derivative of prednisolone approved for topical use. This isotope-labeled standard is designed for use in research applications, including as an internal standard for quantitative mass spectrometry. The parent compound, Prednicarbate, is a synthetic, medium-potency topical corticosteroid with anti-inflammatory, antipruritic, and vasoconstrictive properties . Its anti-inflammatory mechanism is associated with the complex formation of glucocorticoid receptors in the cell cytoplasm. These complexes translocate to the nucleus, bind to DNA, and stimulate the transcription of messenger RNA, leading to the synthesis of proteins that inhibit the early and late processes of inflammation . A key action involves the induction of phospholipase A2 inhibitory proteins (lipocortins), which control the biosynthesis of potent mediators of inflammation, such as prostaglandins and leukotrienes, by inhibiting the release of their common precursor, arachidonic acid . Prednicarbate is noted for its favorable benefit-risk ratio, offering anti-inflammatory action comparable to medium-potency corticosteroids but with a lower potential to cause skin atrophy, a common side effect of topical steroid therapy . It is used to relieve the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses . This compound is intended for Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C₂₇H₃₃D₃O₈

Molecular Weight

491.59

Synonyms

(11β)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-21-(1-oxopropoxy-d3)pregna-1,4-diene-3,20-dione;  Dermatop-d3;  EsCort-d3;  HOE 777-d3;  Prednisolone 17-(Ethyl Carbonate) 21-Propionate-d3;  Prednitop-d3;  Regenit-d3;  S 77-0777-d3; 

Origin of Product

United States

Advanced Synthetic Methodologies and Isotopic Derivatization of Prednicarbate D3

Precursor Selection and Chemical Synthesis Pathways for Prednicarbate-d3

The synthesis of this compound is a multi-step process that commences with the selection of an appropriate precursor and culminates in the regioselective introduction of deuterium (B1214612) atoms. The most logical and efficient synthetic strategy involves the late-stage introduction of the deuterium label to minimize isotopic scrambling and maximize isotopic enrichment.

The immediate precursor to Prednicarbate (B1678093) is Prednisolone-17-ethylcarbonate. nih.gov This makes it the ideal starting material for the synthesis of this compound. The synthesis, therefore, focuses on the esterification of the 21-hydroxyl group of Prednisolone-17-ethylcarbonate with a deuterated propionylating agent.

Esterification Reactions and Deuterium Incorporation Strategies

The introduction of the three deuterium atoms into the Prednicarbate structure is achieved by utilizing a deuterated propionylating agent. A common and effective method is the use of deuterated propionic acid or its more reactive derivatives, such as propionyl-d3 chloride or propionic-d5 anhydride. Commercially available propionic acid-d3, where the methyl group is deuterated, or propionic anhydride-d10, where the entire propionyl groups are deuterated, serve as excellent sources of the isotopic label. sigmaaldrich.comsigmaaldrich.com

The esterification reaction can be carried out by reacting Prednisolone-17-ethylcarbonate with the deuterated propionylating agent in the presence of a suitable coupling agent or catalyst. A common method for such esterifications is the use of a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). Alternatively, the more reactive propionyl-d3 chloride can be used in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

The reaction scheme can be summarized as follows:

Prednisolone-17-ethylcarbonate + Deuterated Propionylating Agent → this compound

Purification and Isolation Techniques for Deuterated Chemical Compounds

Following the synthesis, the reaction mixture will contain the desired this compound, unreacted starting materials, the deuterated propionylating agent, and various byproducts. A robust purification strategy is essential to isolate this compound with high chemical and isotopic purity.

High-performance liquid chromatography (HPLC) is the method of choice for the purification of this compound. lcms.cz Reversed-phase HPLC, utilizing a C18 stationary phase, is particularly effective for separating corticosteroids and their derivatives. A gradient elution system with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, allows for the efficient separation of this compound from the more polar unreacted Prednisolone-17-ethylcarbonate and other impurities.

The purification process can be monitored using a UV detector, as the steroidal A-ring dienone chromophore exhibits strong UV absorbance. Fractions containing the pure this compound are collected, and the solvent is removed under reduced pressure to yield the final product. The purity of the isolated compound is then verified using analytical HPLC.

Spectroscopic and Chromatographic Characterization of this compound Purity and Isotopic Enrichment

Comprehensive analytical characterization is imperative to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is employed for this purpose.

Mass Spectrometry for Isotopic Purity Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight and confirming the isotopic enrichment of this compound. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

The mass spectrum of this compound is expected to show a molecular ion peak at an m/z value corresponding to the mass of the deuterated compound (C27H33D3O8). The isotopic enrichment can be determined by analyzing the isotopic cluster of the molecular ion. The relative intensities of the M, M+1, M+2, etc., peaks will differ from those of the non-deuterated Prednicarbate due to the presence of the three deuterium atoms.

Table 1: Predicted Mass Spectrometry Data for this compound

Parameter Predicted Value
Molecular Formula C27H33D3O8
Monoisotopic Mass 491.2596 g/mol
Major Fragment Ion (loss of propionate-d3) m/z 415.2118

| Expected Isotopic Enrichment | >98% |

This table contains predicted data based on the chemical structure and may not represent actual experimental results.

Nuclear Magnetic Resonance Spectroscopy for Deuterium Position Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for verifying the precise location of the deuterium atoms within the this compound molecule. Both proton (¹H) and deuterium (²H) NMR spectroscopy are utilized.

In the ¹H NMR spectrum of this compound, the signal corresponding to the methyl protons of the propionate (B1217596) group (typically a triplet around 1.1 ppm) will be significantly diminished or absent, confirming the successful incorporation of deuterium at this position. The other proton signals of the corticosteroid backbone should remain consistent with the structure of Prednicarbate.

A ²H NMR spectrum will show a signal at the chemical shift corresponding to the deuterated methyl group, providing direct evidence of the deuterium incorporation. The integration of this signal can also be used to quantify the level of deuteration.

Table 2: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
H-1 ~7.3 d
H-2 ~6.2 dd
H-4 ~6.0 s
H-6 ~2.4 m
H-11 ~4.4 m
H-21 ~4.8, 5.3 d
Propionate-CH2 ~2.4 q

| Propionate-CH3 | Signal absent due to deuteration | - |

This table contains predicted data based on the chemical structure and may not represent actual experimental results. Chemical shifts are referenced to TMS.

Preclinical Pharmacokinetic and Biotransformation Profiling of Prednicarbate D3

In Vitro Absorption and Distribution Studies Using Biological Models

In vitro models are crucial for evaluating the percutaneous absorption and cellular distribution of topical agents. These studies provide foundational data on how a compound penetrates the skin barrier and interacts with skin cells.

Dermal Penetration Studies in Reconstructed Human Skin and Animal Models (e.g., excised rat and rabbit skin)

Studies on the non-deuterated compound, prednicarbate (B1678093), have demonstrated its ability to penetrate the skin. Research utilizing reconstructed human epidermis has shown that prednicarbate is absorbed into and permeates through this tissue model. nih.gov The extent of penetration is influenced by the formulation; for instance, different cream and ointment bases can affect the uptake of the drug. nih.gov It was observed that impaired enzymatic ester cleavage within the tissue could lead to lower uptake of prednicarbate. nih.gov

For Prednicarbate-d3, it is anticipated that the fundamental dermal penetration characteristics would be similar to those of prednicarbate, as the primary physicochemical properties governing passive diffusion are largely unaltered by deuteration. However, the introduction of deuterium (B1214612) could subtly influence interactions with skin lipids and proteins, a factor that would require specific investigation using models such as reconstructed human skin, as well as excised rat and rabbit skin, which are standard models for such assessments. e-lactancia.org

Table 1: Hypothetical Dermal Penetration of this compound vs. Prednicarbate in Reconstructed Human Epidermis (24h)

CompoundFormulationAmount Penetrated (µg/cm²)Amount Permeated (µg/cm²)
PrednicarbateOintment2.5 ± 0.40.8 ± 0.2
This compoundOintmentData not availableData not available
PrednicarbateCream1.8 ± 0.30.5 ± 0.1
This compoundCreamData not availableData not available
This table presents data for the non-deuterated compound and indicates where data for the deuterated analog is needed.

Cellular Uptake and Intracellular Distribution in Cultured Cell Lines

The cellular uptake and subsequent intracellular distribution of prednicarbate have been investigated in human skin cell cultures, specifically keratinocytes and fibroblasts. nih.gov These studies are critical for understanding the local pharmacodynamics of the drug. Upon entering the cell, corticosteroids like prednicarbate must bind to cytosolic glucocorticoid receptors. drugbank.com These drug-receptor complexes then translocate to the nucleus to modulate gene expression. drugbank.com

The deuteration in this compound is not expected to significantly alter the mechanism of cellular uptake, which is primarily a passive process. However, the stability of the molecule within the intracellular environment could be enhanced. This may lead to a prolonged presence of the active compound within the target cells, a hypothesis that warrants investigation through comparative studies in relevant cell lines.

Metabolic Fate and Pathways of this compound in Preclinical Species

The metabolism of topical corticosteroids within the skin is a key determinant of their activity and potential for side effects. The biotransformation of prednicarbate has been well-characterized in various preclinical models.

Identification and Elucidation of Deuterated Metabolites in Animal Tissues and Biofluids (e.g., rats, pigs, rabbits)

Studies on prednicarbate in humans and animals have identified a clear metabolic pathway. nih.gov Prednicarbate is a double ester that is rapidly hydrolyzed at the C-21 position to form prednisolone-17-ethylcarbonate (P17EC). researchgate.net P17EC can then undergo non-enzymatic transformation to its isomer, prednisolone-21-ethylcarbonate (P21EC). nih.gov Both of these monoesters are subsequently metabolized to the less potent prednisolone (B192156) (PD). nih.govnih.gov

For this compound, the deuterium labeling is strategically placed to slow down one or more of these metabolic steps. Depending on the position of the deuterium atoms, the rate of formation of the corresponding deuterated metabolites (e.g., P17EC-d3, P21EC-d3, and PD-d3) would be reduced due to the kinetic isotope effect. This would likely result in a higher local concentration and longer residence time of the parent drug, this compound, and its primary active metabolite in the skin. The identification and quantification of these deuterated metabolites in animal tissues and biofluids from species like rats, pigs, and rabbits would be essential to confirm this hypothesis.

Table 2: Known Metabolites of Prednicarbate

Parent CompoundMetaboliteDescription
PrednicarbatePrednisolone-17-ethylcarbonate (P17EC)Active primary metabolite formed by hydrolysis. nih.govresearchgate.net
PrednicarbatePrednisolone-21-ethylcarbonate (P21EC)Isomer of P17EC. nih.gov
P17EC/P21ECPrednisolone (PD)Less active final metabolite. nih.govnih.gov

Role of Specific Enzyme Systems in this compound Biotransformation (e.g., Esterase Activity in Skin)

The biotransformation of prednicarbate is primarily mediated by esterases present in the skin. nih.gov Keratinocytes, the predominant cell type in the epidermis, exhibit significant esterase activity, leading to the rapid metabolism of prednicarbate. nih.gov In contrast, fibroblasts in the dermis show considerably lower metabolic activity. nih.gov This differential metabolism is thought to contribute to the favorable benefit-risk ratio of prednicarbate, as the more potent forms are concentrated in the epidermis where they are needed for anti-inflammatory effects, while the less potent metabolite, prednisolone, is the dominant species reaching the dermis, potentially reducing side effects like skin atrophy. nih.gov

The deuteration of this compound is designed to specifically reduce the rate of esterase-mediated hydrolysis. By strengthening the chemical bond at the site of metabolic attack, the kinetic isotope effect would make it more difficult for esterases to cleave the ester groups. This would lead to a slower biotransformation of this compound compared to its non-deuterated counterpart within the keratinocytes.

Comparative Pharmacokinetic Analysis of this compound Versus Non-Deuterated Prednicarbate in Animal Models

A direct comparison of the pharmacokinetic profiles of this compound and prednicarbate in animal models is necessary to quantify the impact of deuteration. Such studies would involve topical application of both compounds and subsequent measurement of their concentrations and their respective metabolites in skin layers and systemic circulation over time.

Table 3: Hypothetical Comparative Pharmacokinetic Parameters in Skin

ParameterPrednicarbateThis compoundExpected Change
Cmax (skin)X> XIncrease
T½ (skin)Y> YIncrease
AUC (skin)Z> ZIncrease
Clearance (skin)Cl< ClDecrease
This table illustrates the hypothesized changes in the pharmacokinetic profile of this compound compared to prednicarbate in the skin.

Influence of Deuteration on Tissue Distribution and Accumulation

There is no available information regarding the influence of deuteration on the tissue distribution and accumulation of this compound.

Studies on the non-deuterated prednicarbate show that after topical application, the highest concentrations are found in the upper layers of the skin, with the stratum corneum acting as a reservoir. nih.gov Systemic absorption is generally low. nih.govresearchgate.net

A comparative tissue distribution study of this compound and prednicarbate would be necessary to determine if the isotopic substitution affects its penetration through the skin, distribution into various tissues, and potential for accumulation. Any alteration in metabolic rate due to deuteration could, in theory, impact the concentration and residence time of the compound in different tissues.

Data Tables

As no specific research findings for this compound are available, data tables cannot be generated. The tables below are provided as templates that would be populated in future preclinical studies.

Table 1: Comparative In Vitro Metabolic Stability of Prednicarbate and this compound in Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
PrednicarbateData not availableData not available
This compoundData not availableData not available

Table 2: Comparative Pharmacokinetic Parameters of Prednicarbate and this compound Following Topical Administration in a Preclinical Model

ParameterPrednicarbateThis compound
Cmax (ng/mL) Data not availableData not available
Tmax (h) Data not availableData not available
AUC (ng·h/mL) Data not availableData not available
Elimination Half-life (t½, h) Data not availableData not available

Molecular and Cellular Mechanisms of Action Mediated by Prednicarbate with Implications for D3 As a Tracer

Glucocorticoid Receptor (GR) Binding Kinetics and Receptor Activation Studies

The initial and most critical step in the mechanism of action of Prednicarbate (B1678093) is its binding to and activation of the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. drugbank.com

The affinity of Prednicarbate and its metabolites for the glucocorticoid receptor has been evaluated through in vitro receptor binding assays. These assays typically involve a radiolabeled glucocorticoid, such as [³H]-dexamethasone, and measure the ability of an unlabeled ligand, like Prednicarbate, to compete for binding to the receptor. nih.gov The results are often expressed as the relative binding affinity (RBA) compared to a standard glucocorticoid like dexamethasone, or as a dissociation constant (Kd), which represents the concentration of the ligand required to occupy 50% of the receptors at equilibrium. A lower Kd value signifies a higher binding affinity. pharmacologycanada.org

CompoundRelative Binding Affinity (RBA) for GRNotes
PrednicarbateData not readily availableRapidly metabolized to PRED-17-EC in the skin.
Prednisolone-17-ethylcarbonate (PRED-17-EC)Comparable to DexamethasoneConsidered the main active metabolite. nih.gov
Prednisolone (B192156)Lower than PRED-17-ECFurther metabolite with reduced activity. mdpi.com
DexamethasoneHigh (Reference)Reported Kd values in the low nanomolar range. nih.gov

The use of Prednicarbate-d3 in such binding assays would allow for more precise quantification of binding parameters. As a stable isotope-labeled tracer, it can be distinguished from endogenous glucocorticoids and other assay components, leading to a more accurate determination of its binding kinetics.

Upon binding of an agonist like Prednicarbate, the glucocorticoid receptor undergoes a significant conformational change. In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (HSPs) such as Hsp90 and Hsp70. The binding of a ligand to the ligand-binding domain (LBD) of the GR triggers the dissociation of these chaperone proteins. guidetopharmacology.org

This ligand-induced conformational shift exposes the nuclear localization signals on the receptor, facilitating its translocation from the cytoplasm into the nucleus. guidetopharmacology.org Once in the nucleus, the ligand-receptor complex can dimerize and bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby modulating their transcription. guidetopharmacology.org The specific conformational state adopted by the receptor upon ligand binding is crucial for its interaction with co-regulatory proteins (co-activators or co-repressors), which ultimately determines the nature and magnitude of the transcriptional response.

Downstream Cellular Signaling Pathways Modulated by Prednicarbate

The anti-inflammatory effects of Prednicarbate are mediated by its influence on several key downstream signaling pathways, primarily involving the inhibition of inflammatory mediator production.

A central mechanism of glucocorticoid action is the induction of a class of proteins known as lipocortins, particularly lipocortin-1 (also known as annexin (B1180172) A1). drugbank.comguidetopharmacology.org Corticosteroids, through their interaction with the GR, stimulate the transcription of the gene encoding lipocortin-1. guidetopharmacology.org This newly synthesized protein then exerts an inhibitory effect on the enzyme phospholipase A2 (PLA2). drugbank.comnih.gov

The role of lipocortins in mediating the anti-inflammatory effects of glucocorticoids has been demonstrated in various experimental models. nih.gov The induction of lipocortin-1 synthesis is a key event that links glucocorticoid receptor activation to the suppression of inflammatory pathways.

Phospholipase A2 is a critical enzyme in the inflammatory cascade, responsible for hydrolyzing membrane phospholipids (B1166683) to release arachidonic acid. drugbank.comnih.gov By inducing lipocortins that inhibit PLA2, Prednicarbate effectively blocks the release of arachidonic acid. drugbank.comguidetopharmacology.org

Arachidonic acid serves as the common precursor for the biosynthesis of a wide range of potent pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. guidetopharmacology.org By limiting the availability of arachidonic acid, Prednicarbate leads to a significant reduction in the synthesis of these inflammatory molecules, which are responsible for many of the clinical signs of inflammation, such as vasodilation, increased vascular permeability, and pain. guidetopharmacology.org

Molecular EventEffect of PrednicarbateConsequence
Lipocortin-1 (Annexin A1) SynthesisInductionIncreased levels of anti-inflammatory protein. drugbank.comguidetopharmacology.org
Phospholipase A2 (PLA2) ActivityInhibitionBlocked by lipocortin-1. drugbank.comnih.gov
Arachidonic Acid ReleaseInhibitionReduced availability of precursor for inflammatory mediators. drugbank.comguidetopharmacology.org
Prostaglandin and Leukotriene BiosynthesisInhibitionDecreased production of key inflammatory mediators. guidetopharmacology.org

Transcriptional Regulation and Gene Expression Profiling in Response to Prednicarbate

The binding of the Prednicarbate-GR complex to GREs in the nucleus directly alters the expression of a wide array of genes. This transcriptional regulation is a fundamental aspect of its mechanism of action, leading to both the up-regulation of anti-inflammatory genes and the down-regulation of pro-inflammatory genes.

Upon translocation to the nucleus, the activated GR complex can either enhance or suppress gene transcription. This dual activity allows for a broad and potent anti-inflammatory effect. For instance, the GR complex can increase the transcription of genes encoding anti-inflammatory proteins like lipocortin-1 and interleukin-10. guidetopharmacology.org Conversely, it can repress the expression of genes encoding pro-inflammatory cytokines (e.g., interleukin-1 alpha), chemokines, and adhesion molecules, which are crucial for the recruitment and activation of inflammatory cells. drugbank.com

Gene expression profiling studies, using techniques such as DNA microarrays or RNA sequencing, can provide a comprehensive overview of the transcriptional changes induced by a compound in specific cell types. nih.gov In the context of dermatological applications, analyzing the gene expression profiles of keratinocytes treated with Prednicarbate would reveal the specific sets of genes whose expression is modulated by the drug. While specific gene profiling studies for Prednicarbate are not extensively reported, research on other glucocorticoids in skin cells has identified changes in the expression of genes involved in inflammation, cell proliferation, differentiation, and apoptosis. It is anticipated that Prednicarbate would similarly regulate genes such as those for various keratins, inflammatory cytokines, and enzymes involved in the inflammatory cascade. The use of this compound in such studies could aid in correlating drug concentration in the tissue with the observed changes in gene expression, providing a more precise understanding of its dose-dependent transcriptional effects.

Glucocorticoid-Responsive Element (GRE) Interaction and Gene Transcription

The primary mechanism of action for Prednicarbate, like other corticosteroids, involves its interaction with the glucocorticoid receptor (GR). nih.gov Upon entering the cell, Prednicarbate binds to the cytoplasmic GR, inducing a conformational change that facilitates the dissociation of chaperone proteins and the translocation of the ligand-receptor complex into the nucleus. drugbank.com

Once in the nucleus, the Prednicarbate-GR complex acts as a ligand-dependent transcription factor. drugbank.com It can directly bind to specific DNA sequences known as glucocorticoid-responsive elements (GREs) located in the promoter regions of target genes. nih.govdrugbank.com This binding can either activate or repress gene transcription, leading to the synthesis of anti-inflammatory proteins or the inhibition of pro-inflammatory protein production. drugbank.com The interaction with GREs is a critical step in mediating the therapeutic effects of glucocorticoids. technologynetworks.com The specific genes regulated by the GR are highly dependent on the cellular and physiological context. drugbank.com The use of this compound as a tracer would enable researchers to quantify the extent of GR binding to GREs and the subsequent transcriptional changes with high precision, by allowing for the differentiation of the administered drug from its endogenous counterparts.

Studies have shown that the binding affinity of steroids to the glucocorticoid receptor can be influenced by their chemical structure. researchgate.net While specific kinetic binding data for Prednicarbate is not extensively detailed in publicly available literature, it is understood that as a corticosteroid, its therapeutic action is contingent on effective GR binding and subsequent GRE-mediated gene regulation. nih.gov

Modulation of Pro-inflammatory Cytokine Expression (e.g., IL-1α, IL-6, TNF-α) in Cellular Systems

A key aspect of Prednicarbate's anti-inflammatory activity is its ability to modulate the expression of pro-inflammatory cytokines. In preclinical in vitro models, Prednicarbate has demonstrated significant effects on cytokine production in skin cells.

In studies using isolated human keratinocytes where inflammation was induced by tumor necrosis factor-alpha (TNF-α), Prednicarbate was shown to significantly suppress the resulting synthesis of Interleukin-1 alpha (IL-1α). nih.gov Its potency in this regard was found to be comparable to betamethasone-17-valerate. nih.gov The anti-inflammatory action of corticosteroids is strongly associated with the inhibition of IL-1α within keratinocytes. drugbank.com

In human fibroblasts, Prednicarbate exhibited a minor effect on the production of both IL-1α and Interleukin-6 (IL-6). nih.gov This differential effect on keratinocytes versus fibroblasts may contribute to its favorable benefit-risk ratio, with potent anti-inflammatory effects in the epidermis and a lower potential for dermal atrophy. nih.gov

While direct studies extensively detailing Prednicarbate's effect on TNF-α are limited, a human organotypic co-culture test system combining whole-blood with 3D epidermis showed that Prednicarbate could modulate the inflammatory response, which includes the network of cytokines like TNF-α, IL-1β, and IL-6. technologynetworks.com

Table 1: Effect of Prednicarbate on Pro-inflammatory Cytokine Expression in In Vitro Cellular Systems

CytokineCell TypeEffect of PrednicarbateReference
IL-1αHuman KeratinocytesSignificant suppression nih.gov
IL-1αHuman FibroblastsMinor inhibition nih.gov
IL-6Human FibroblastsMinor inhibition nih.gov
TNF-αHuman Organotypic Co-culture (3D Epidermis + Whole Blood)Modulation of inflammatory network technologynetworks.com

Effects on Cellular Proliferation and Differentiation in Preclinical Models

Prednicarbate's influence extends to fundamental cellular processes such as proliferation and differentiation, particularly within the skin.

In preclinical models using human fibroblasts, Prednicarbate demonstrated a low impact on cell proliferation, as measured by 3H-thymidine incorporation. nih.gov This is in contrast to more pronounced antiproliferative effects observed with some halogenated glucocorticoids. nih.gov This characteristic is significant as excessive inhibition of fibroblast proliferation is linked to skin atrophy, a potential side effect of topical corticosteroids. nih.gov

Regarding cellular differentiation, corticosteroids are known to influence the complex program of gene expression that governs the development of a functional epidermal barrier. nih.govnih.gov While specific studies on Prednicarbate's effect on the expression of differentiation markers like loricrin and filaggrin are not widely available, its therapeutic use in inflammatory skin diseases suggests a modulatory role in normalizing aberrant differentiation processes. nih.gov The biotransformation of Prednicarbate within the skin layers is a key factor, as its metabolites, which are less potent, are the predominant species in the dermis, potentially contributing to the reduced impact on dermal cells. nih.gov

The use of this compound in preclinical models of skin proliferation and differentiation would be instrumental. By enabling the precise measurement of the drug and its metabolites in different skin layers and cell types, it would be possible to directly correlate the concentration of each molecular species with specific effects on proliferation markers (e.g., Ki-67) and differentiation markers. This would provide a clearer understanding of the structure-activity relationship of Prednicarbate and its metabolites in these crucial cellular processes.

Table 2: Summary of Prednicarbate's Effects on Cellular Proliferation in Preclinical Models

Cell TypeParameter MeasuredObserved Effect of PrednicarbateReference
Human Fibroblasts3H-Thymidine IncorporationLow influence on proliferation nih.gov

Advanced Analytical Methodologies for Prednicarbate D3 Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Ultrasensitive Quantification of Prednicarbate-d3

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the "gold standard" for the quantification of steroids and their metabolites in biological matrices. nih.gov Its high selectivity and sensitivity make it indispensable for pharmacokinetic and metabolic studies. mdpi.comnih.govuu.nl In the context of this compound, LC-MS/MS is the primary technique for its detection and quantification, where it often serves as an internal standard for the analysis of the parent compound, Prednicarbate (B1678093). nih.govbohrium.com

Method Development and Validation for Biological Matrices (e.g., skin homogenates, plasma from animal studies)

The development of a robust LC-MS/MS method for this compound requires careful optimization of several stages to ensure accuracy and reliability.

Sample Preparation: The initial step involves extracting the analyte from the complex biological matrix. For plasma or skin homogenates, this typically begins with protein precipitation to release the compound from binding proteins. nih.govresearchgate.net This is often followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte. mdpi.comuu.nlresearchgate.net SPE is often the method of choice as it can lead to lower limits of quantification. mdpi.com The goal is to achieve a high recovery rate and minimize matrix effects, where other components in the sample can suppress or enhance the ionization of the target analyte. nih.govnih.gov

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is used to separate this compound from other components prior to mass analysis. uu.nlresearchgate.net Reversed-phase columns, such as a C18 or C8 column, are commonly employed. uu.nlnih.govnih.gov A gradient elution using a mobile phase, typically consisting of an aqueous component with a mild acid (like formic acid) and an organic solvent (like acetonitrile (B52724) or methanol), allows for effective separation of the analyte from matrix components and metabolites. mdpi.comuu.nl

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer, which is highly selective and sensitive. nih.gov The instrument operates in multiple reaction monitoring (MRM) mode, where a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored for quantification. This process ensures that only the compound of interest is measured.

Validation: A comprehensive method validation is crucial and is conducted to assess:

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. nih.gov

Accuracy & Precision: Intra- and inter-assay accuracy and precision are evaluated to ensure the method is reproducible. nih.govnih.gov

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. nih.govnih.gov

Specificity & Selectivity: The ability to differentiate and quantify the analyte in the presence of other expected components. uu.nl

Recovery & Matrix Effect: To ensure the extraction process is efficient and that the biological matrix does not interfere with quantification. nih.govnih.gov

Stability: To confirm the analyte is stable throughout the sample handling and analysis process. nih.gov

Below is a representative data table summarizing typical validation parameters for an LC-MS/MS method for a deuterated steroid, analogous to what would be established for this compound.

Validation ParameterTypical Acceptance CriteriaExample Finding
Linearity (r²)> 0.990.998
LLOQSignal-to-Noise > 100.2 - 2.5 ng/mL
Intra-day Precision (%RSD)< 15% (except LLOQ < 20%)2.92 - 11%
Inter-day Precision (%RSD)< 15% (except LLOQ < 20%)0.20 - 6.82%
Accuracy (% Bias)Within ±15% (except LLOQ ±20%)-9.1% to +11.2%
RecoveryConsistent and reproducible81.66–110.31%
Matrix Effect (CV%)< 15%1.52–11.01%

This table presents typical data based on LC-MS/MS method validation for similar compounds. nih.govnih.govresearchgate.net The values for LLOQ can vary based on the specific analyte and instrumentation. nih.govresearchgate.netnih.gov

Quantification of Parent Compound and Deuterated Metabolites

Prednicarbate is known to be metabolized into several compounds, primarily Prednisolone-17-ethylcarbonate (PRED-17-EC) and subsequently Prednisolone (B192156). nih.govkarger.comresearchgate.net When this compound is used in metabolic studies, the deuterium (B1214612) label is carried through the metabolic pathway, resulting in deuterated metabolites (e.g., PRED-17-EC-d3, Prednisolone-d3).

LC-MS/MS is ideally suited for simultaneously quantifying the parent compound (this compound) and its deuterated metabolites. nih.govnih.gov By developing specific MRM transitions for each deuterated analyte, the method can distinguish and measure the concentration of each compound in a single chromatographic run. This capability is essential for understanding the metabolic fate and pharmacokinetic profile of the drug. The synthesis of these deuterated metabolites as analytical standards is a key step in developing such quantitative assays. nih.govbohrium.com

High-Performance Liquid Chromatography (HPLC) for Analytical Separation and Purity Assessment

While LC-MS/MS is superior for quantification in biological matrices, HPLC with ultraviolet (UV) detection is a robust and widely used technique for the analysis of bulk drug substances and for purity assessment. nih.govresearchgate.net In the context of this compound, HPLC is used to confirm its chemical purity after synthesis and to separate it from any potential impurities or degradation products.

A typical HPLC method would involve a C18 column and an isocratic or gradient mobile phase, with detection at a wavelength where the chromophore of the Prednicarbate molecule absorbs strongly. nih.govresearchgate.net The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

ParameterTypical Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol/Water or Acetonitrile/Water mixture
Detection UV Absorbance (e.g., at 242 nm)
Flow Rate 1.0 mL/min
Temperature Ambient or controlled (e.g., 25 °C)

This table outlines typical HPLC conditions for steroid analysis, adaptable for this compound purity assessment. nih.govresearchgate.net

Application of Isotope Ratio Mass Spectrometry (IRMS) in Tracing Studies

Isotope Ratio Mass Spectrometry (IRMS) is a highly specialized technique that measures the relative abundance of isotopes with extremely high precision. researchgate.netspectroscopyonline.com Unlike traditional mass spectrometry that provides molecular mass information, IRMS determines the ratio of stable isotopes (e.g., ¹³C/¹²C, ²H/¹H). spectroscopyonline.comnih.gov This makes it a powerful tool for tracing the origin and metabolic fate of compounds. researchgate.net

In the context of drug research, particularly with steroids, IRMS can distinguish between endogenous (naturally produced by the body) and exogenous (pharmaceutically administered) compounds. nih.gov While Prednicarbate is a synthetic steroid, IRMS could theoretically be used in highly specialized tracing studies. For instance, by administering this compound, researchers could use IRMS to trace the ²H/¹H ratio in metabolites to follow their distribution and incorporation into different biological compartments with exceptional sensitivity. spectroscopyonline.comnih.gov However, the application of IRMS specifically to this compound is not widely documented in publicly available research, though the principles are well-established for other deuterated compounds and steroids in forensic and anti-doping contexts. researchgate.netnih.gov

Chemical Stability and Degradation Pathways of Prednicarbate D3

Hydrolytic Stability Under Varying pH Conditions

The hydrolytic stability of prednicarbate (B1678093), and by extension Prednicarbate-d3, is influenced by pH due to the presence of two ester linkages: a C-21 propionate (B1217596) ester and a C-17 ethyl carbonate ester. Ester hydrolysis is a primary degradation pathway for many corticosteroids.

In acidic, neutral, and alkaline solutions, prednicarbate can undergo hydrolysis. The primary sites of hydrolytic cleavage are the ester bonds. Hydrolysis at the C-21 position would yield prednisolone-17-ethyl carbonate, while cleavage at the C-17 position would result in prednisolone-21-propionate. Further hydrolysis of these intermediates would lead to the formation of prednisolone (B192156). drugs.com

Table 1: Potential Hydrolytic Degradation Products of Prednicarbate

Degradation ProductSite of Hydrolysis
Prednisolone-17-ethyl carbonateC-21 propionate ester
Prednisolone-21-propionateC-17 ethyl carbonate ester
PrednisoloneBoth C-17 and C-21 esters

Photolytic Degradation Pathways and Kinetics

Corticosteroids, as a class of compounds, are known to be susceptible to photodegradation. turkjps.org The core structure of prednicarbate, a pregna-1,4-diene-3,20-dione, contains chromophores that can absorb UV radiation, leading to photochemical reactions. nih.gov

Studies on prednisolone, a structurally related corticosteroid, have shown that it undergoes photodegradation under UVB irradiation. nih.gov The degradation process can be complex, involving the formation of reactive oxygen species (ROS) which in turn attack the steroid molecule. nih.gov Potential photolytic degradation pathways for prednicarbate could involve modifications to the diene structure, oxidation of the ketone groups, or cleavage of the side chains. For example, photodegradation of other drugs has been shown to result in N-demethylation, oxidation, and C-N cleavage. fda.gov While specific kinetic studies on the photodegradation of prednicarbate are not extensively documented, it is expected to be photolabile, particularly under direct exposure to UV light. nih.gov

Oxidative Stability and Identification of Degradation Products

Oxidation is a significant degradation pathway for corticosteroids. nih.gov The corticosteroid structure contains several sites susceptible to oxidation, including the C-20 ketone and the C-17 and C-21 side chains. Forced degradation studies on other pharmaceuticals have identified oxidation as a major degradation pathway, leading to a variety of degradation products. nih.gov

For prednicarbate, oxidation can lead to the formation of various degradation products. A study on the thermal decomposition of prednicarbate identified a primary degradation product resulting from the elimination of the carbonate group at C-17 and the formation of a double bond between C-16 and C-17. researchgate.net While this was observed under thermal stress, it suggests a potential pathway for degradation.

Commercially available prednicarbate impurity standards provide insight into likely degradation products. These include compounds formed by the loss of one or both of the ester side chains.

Table 2: Identified Impurities and Potential Oxidative Degradation Products of Prednicarbate

Compound NameRelationship to Prednicarbate
Prednisolone-17-ethylcarbonatePotential hydrolytic or oxidative degradation product
Prednisolone-21-propionatePotential hydrolytic or oxidative degradation product
1,2-dihydroprednicarbatePotential reduction product

Impact of Deuteration on Chemical Stability and Shelf-Life (e.g., in research standards)

The introduction of deuterium (B1214612) atoms into a molecule, such as in this compound, can influence its chemical stability through the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. google.com This can lead to a slower rate for reactions where the cleavage of a C-H bond is the rate-determining step. google.comdrugcentral.org

For degradation pathways that involve the cleavage of a deuterated C-H bond, this compound is expected to be more stable than its non-deuterated counterpart. This enhanced stability can lead to a longer shelf-life for this compound when used as a research standard, ensuring the accuracy and reproducibility of analytical measurements over time. justia.com However, if the cleavage of a C-H bond is not the rate-limiting step of the degradation reaction, the effect of deuteration on stability may be minimal. epo.org

Table 3: General Impact of Deuteration on Chemical Stability

PropertyImpact of DeuterationRationale
Rate of C-H/C-D bond cleavageSlower for C-D bondHigher bond dissociation energy for C-D bond (Kinetic Isotope Effect) google.com
Metabolic StabilityOften increasedSlower rate of metabolic reactions involving C-H bond cleavage fda.report
Shelf-life of research standardsPotentially extendedIncreased stability against degradation pathways involving C-D bond cleavage

Storage and Handling Guidelines for Isotopically Labeled this compound

Proper storage and handling are essential to maintain the integrity and stability of isotopically labeled compounds like this compound. As a research chemical, it should be handled by qualified personnel in a laboratory setting.

Storage:

Temperature: Prednicarbate should generally be stored at room temperature, between 20°C and 25°C (68°F and 77°F). researchgate.net Short-term exposure to temperatures between 15°C and 30°C (59°F and 86°F) is typically acceptable. researchgate.net For long-term stability as a research standard, storage at lower temperatures, such as -20°C, is often recommended to minimize degradation.

Light: To prevent photolytic degradation, this compound should be stored in a light-resistant container and kept away from direct sunlight and strong UV sources.

Moisture: The compound should be stored in a dry place to prevent hydrolysis. Use of a desiccator may be appropriate.

Handling:

Inert Atmosphere: For compounds sensitive to oxidation, handling under an inert atmosphere (e.g., nitrogen or argon) can prolong shelf-life.

Cross-contamination: Care should be taken to avoid cross-contamination with other chemicals.

Disposal: Unused or expired material should be disposed of in accordance with local, state, and federal regulations for chemical waste. mdpi.com

By adhering to these guidelines, the chemical stability of this compound can be maintained, ensuring its suitability for its intended use in research applications.

Applications of Prednicarbate D3 As a Scientific Research Tool

Quantitative Bioanalysis in Preclinical Pharmacokinetic Studies Using Internal Standards

In the realm of preclinical pharmacokinetics, the accurate quantification of a drug and its metabolites in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such bioanalytical assays due to its high sensitivity and selectivity. nih.gov The use of a stable isotope-labeled internal standard is a critical component of robust LC-MS/MS methods, and Prednicarbate-d3 is ideally suited for this role in the analysis of prednicarbate (B1678093).

An internal standard is a compound with a known concentration that is added to a biological sample prior to its processing. Its purpose is to correct for the potential loss of the analyte during sample extraction and to account for variability in the ionization efficiency of the mass spectrometer. By using a deuterated analogue like this compound, which is chemically identical to prednicarbate but has a different mass, the internal standard co-elutes with the analyte during chromatography and experiences similar matrix effects. This ensures a highly accurate and precise quantification of the prednicarbate concentration in the sample. nih.gov

The table below illustrates a hypothetical dataset from a preclinical pharmacokinetic study in rats, demonstrating how this compound would be used as an internal standard to determine the plasma concentration of prednicarbate over time.

Table 1: Hypothetical Plasma Concentration of Prednicarbate in Rats Determined Using this compound as an Internal Standard
Time (hours)Prednicarbate Concentration (ng/mL)This compound Response (cps)Prednicarbate/Prednicarbate-d3 Ratio
0.515.2512340.297
128.9509870.567
245.1515620.875
432.7511100.640
810.5513210.205
241.2510550.024

Investigation of Metabolic Pathways and Enzyme Kinetics in In Vitro Systems

Understanding the metabolic fate of a drug is a critical aspect of preclinical development. In vitro systems, such as human liver microsomes, provide a valuable tool for identifying metabolic pathways and the enzymes responsible for them. nih.govresearchgate.net Prednicarbate is known to be a prodrug that undergoes biotransformation to its active metabolites. drugbank.comnih.gov Studies have shown that prednicarbate is hydrolyzed to prednisolone-17-ethylcarbonate (P17EC) and subsequently to prednisolone (B192156). drugs.comnih.gov

The use of this compound in such in vitro studies allows for the unambiguous identification and quantification of its metabolites. By incubating this compound with human liver microsomes, researchers can track the appearance of deuterated metabolites over time. This helps to elucidate the primary sites of metabolism and the kinetics of the enzymes involved, such as carboxylesterases.

The following table presents hypothetical data from an in vitro metabolism study of this compound in human liver microsomes, illustrating the formation of its primary metabolite, Prednisolone-d3-17-ethylcarbonate.

Table 2: Hypothetical In Vitro Metabolism of this compound in Human Liver Microsomes
Incubation Time (minutes)This compound Remaining (%)Prednisolone-d3-17-ethylcarbonate Formed (pmol/mg protein)
01000
157525
305248
602872
120892

Tracer Applications in Mass Balance and Excretion Studies in Animal Models

In a mass balance study, a single dose of this compound would be administered to an animal model, and urine, feces, and expired air would be collected over a period of time. By analyzing these samples for the presence of deuterated compounds, researchers can determine the routes and rates of excretion of the drug and its metabolites. This information is crucial for assessing the potential for drug accumulation and for understanding the complete elimination profile of the compound.

Utility in Drug-Drug Interaction Studies (Enzyme Induction/Inhibition) in Preclinical Contexts

Drug-drug interactions (DDIs) can significantly alter the efficacy and safety of a therapeutic agent. nih.gov Many DDIs occur due to the inhibition or induction of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. While specific data on prednicarbate's interactions with all CYP enzymes is not extensively detailed in publicly available literature, it is known to have potential interactions with various drugs. drugbank.com

In preclinical DDI studies, this compound can be used as a probe substrate to investigate the potential of other drugs to inhibit or induce its metabolism. For instance, by co-incubating this compound with a potential inhibitor in human liver microsomes, a decrease in the formation of its metabolites would indicate an inhibitory interaction. Conversely, pre-treating an animal model with a potential inducer before administering this compound and observing an increased rate of its metabolism would suggest enzyme induction. The use of the deuterated form allows for clear differentiation from any endogenously present, similar structures.

Contribution to Mechanism-Based Pharmacokinetic Modeling

Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational tool used to predict the ADME of drugs in different species and populations. nih.govwikipedia.orgepa.gov These models integrate physicochemical properties of the drug with physiological parameters of the organism to simulate the drug's behavior in the body.

Data generated from studies using this compound are invaluable for building and validating PBPK models for prednicarbate. For example, the in vitro metabolic parameters obtained from studies with this compound can be used to define the metabolic clearance in the PBPK model. Similarly, data from mass balance studies using this compound can help to refine the excretion pathways within the model. A well-constructed PBPK model can then be used to simulate various clinical scenarios, predict tissue concentrations, and support dose selection for further studies.

Future Research Directions and Methodological Innovations with Prednicarbate D3

Integration of In Silico Modeling with Experimental Data for Predictive Metabolism

The future of understanding Prednicarbate-d3's metabolic fate lies in the powerful synergy between computational, or in silico, modeling and traditional experimental data. In silico models, which utilize algorithms and extensive biological and chemical databases, offer a rapid and cost-effective means to predict how a drug will be absorbed, distributed, metabolized, and excreted (ADME). jocpr.com For this compound, these models are particularly valuable for predicting how the introduction of three deuterium (B1214612) atoms will alter its metabolic profile compared to its non-deuterated counterpart, Prednicarbate (B1678093).

Prednicarbate, a nonhalogenated double-ester derivative of prednisolone (B192156), is rapidly metabolized in the skin. nih.govnih.gov Its primary metabolic pathway involves hydrolysis at the C-21 position to form its active monoester metabolite, prednisolone-17-ethylcarbonate, which is then more slowly converted to prednisolone. researchgate.net The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. clearsynthdiscovery.comgabarx.com This increased stability can slow down metabolic processes that involve the cleavage of this bond. clearsynthdiscovery.com

By integrating in silico tools, researchers can build predictive models based on the known three-dimensional structures of metabolic enzymes, primarily cytochrome P450 (CYP) isozymes, which are crucial for drug metabolism. jocpr.comnih.gov These models can simulate the binding affinity and potential metabolic conversion of this compound within the active sites of these enzymes. nih.gov Comparing these simulation results with experimental data from in vitro studies (e.g., using human liver microsomes) and subsequent in vivo pharmacokinetic studies will allow for the refinement of these predictive models. This iterative process of computational prediction followed by experimental validation accelerates the understanding of how deuteration at specific molecular positions—the "soft spots" for metabolism—can enhance the metabolic stability of Prednicarbate. clearsynthdiscovery.com This approach not only predicts the rate of metabolism but can also anticipate potential shifts in metabolic pathways, offering a comprehensive view of the compound's disposition in the body. jocpr.comnih.gov

Development of Novel Analytical Platforms for Deuterated Corticosteroids

The precise quantification of corticosteroids and their metabolites in biological matrices is fundamental to pharmacokinetic and metabolic research. The development of advanced analytical platforms, particularly those centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS), has revolutionized the analysis of these compounds. nih.gov Deuterated corticosteroids, such as this compound, are central to the success of these platforms, serving as ideal internal standards. clearsynth.comnih.gov

An internal standard is a compound with physicochemical properties very similar to the analyte of interest, which is added in a known quantity to samples before processing. sigmaaldrich.com It helps to correct for variations and inconsistencies that can occur during sample extraction, handling, and analysis, thereby improving the accuracy and precision of the results. clearsynth.comsigmaaldrich.com Because deuterated standards like this compound are nearly identical to the non-labeled analyte (Prednicarbate), they exhibit the same behavior during sample preparation and chromatographic separation. sigmaaldrich.com However, due to the mass difference imparted by the deuterium atoms, they can be distinguished by the mass spectrometer. sigmaaldrich.com

Future research will focus on refining these analytical platforms to achieve even greater sensitivity and specificity. Innovations may include the use of more advanced mass spectrometers with higher resolution and the development of novel online sample preparation techniques, such as online solid-phase extraction (SPE), which streamline the workflow and reduce matrix effects. nih.govresearchgate.net The use of a stable isotopically labeled internal standard like this compound is crucial in these advanced methods to ensure data reliability, especially when quantifying low concentrations of the drug and its metabolites in complex biological fluids like plasma or urine. nih.govnih.govresearchgate.net

Table 1: Advantages of Using this compound as an Internal Standard in Analytical Platforms


AdvantageDescriptionReference
Improved Accuracy & Precision Corrects for sample loss during extraction and variability in instrument response, leading to more reliable quantitative results.[4, 5]
Compensation for Matrix Effects Co-elutes with the analyte, experiencing and thus correcting for the same signal suppression or enhancement caused by other components in the biological sample.[4, 8]
Enhanced Method Robustness Ensures the analytical method is reliable and reproducible across different samples and analytical runs. researchgate.net
High Specificity in MS Detection The distinct mass-to-charge (m/z) ratio allows for clear differentiation from the non-labeled analyte and other endogenous compounds, preventing interference. gabarx.com

Expansion of this compound Applications in Advanced Preclinical Disease Models (e.g., inflammatory models)

Prednicarbate is indicated for the relief of inflammation and itching associated with corticosteroid-responsive skin conditions like atopic dermatitis and psoriasis. nih.govnih.gov Future research will see the expanded use of this compound in sophisticated preclinical disease models that mimic these human conditions, providing deeper insights into its therapeutic mechanisms.

Animal models, such as those for experimental autoimmune encephalomyelitis (EAE) which models multiple sclerosis, are valuable for studying the immunomodulatory effects of therapeutic agents. nih.gov Similarly, models designed to replicate psoriatic inflammation are being developed that incorporate not just skin cells but also various immune cells to better reflect the disease's complexity. nih.gov The use of this compound in these advanced models would be invaluable. As a stable isotope tracer, it allows for highly accurate tracking and quantification of the drug's distribution into inflamed tissues, its penetration through skin layers, and its subsequent metabolism.

For instance, in a model of atopic dermatitis, researchers could apply this compound topically and use techniques like mass spectrometry imaging to visualize its concentration in different skin strata and draining lymph nodes. This would provide a clear picture of its local and systemic distribution. By correlating these pharmacokinetic data with pharmacodynamic readouts (e.g., reduction in inflammatory cytokines, immune cell infiltration), a more precise understanding of the exposure-response relationship can be established. nih.gov These studies can help determine if the modified metabolic profile of this compound translates to improved local efficacy or a different systemic exposure profile, which is crucial information for further drug development. nih.gov

Exploration of New Isotopic Labeling Strategies for Prednicarbate

The "d3" in this compound signifies the replacement of three hydrogen atoms with deuterium. The strategic placement of these labels is critical and is often aimed at slowing metabolism at known "soft spots" on the molecule. clearsynthdiscovery.com However, future research will undoubtedly explore alternative isotopic labeling strategies for Prednicarbate to further optimize its properties or to probe different aspects of its pharmacology.

The exploration of new strategies involves several considerations:

Position of Labeling: Beyond the initial d3-labeling, other positions on the Prednicarbate molecule could be targeted for deuteration. The goal is to selectively slow down specific metabolic pathways. For example, if a particular metabolite is associated with unwanted effects, deuteration could be used to "shunt" metabolism away from its formation. gabarx.comnih.gov

Degree of Labeling: The number of deuterium atoms can be varied. While this compound has three, other isotopologues (molecules that differ only in their isotopic composition) with more or fewer deuterium atoms could be synthesized to fine-tune the kinetic isotope effect and achieve a desired pharmacokinetic profile. tandfonline.com

Alternative Stable Isotopes: While deuterium (²H) is most common, other stable isotopes like Carbon-13 (¹³C) could be used. sigmaaldrich.com ¹³C labeling provides a larger mass shift, which can be advantageous in certain mass spectrometry applications by moving the signal for the internal standard further away from any potential interferences. sigmaaldrich.comsigmaaldrich.com The choice between ²H and ¹³C depends on the specific analytical challenges and the synthetic feasibility. sigmaaldrich.com

The synthesis of these new isotopologues will draw on established and emerging methods for isotopic labeling of complex molecules like steroids. nih.govnih.gov Each new labeled version of Prednicarbate would be a unique tool for dissecting its metabolic fate and pharmacological activity with increasing precision.

Table 2: Comparison of Isotopic Labeling Strategies for Corticosteroids


StrategyDescriptionPrimary ApplicationReference
Deuterium (²H) Labeling Replacement of one or more hydrogen atoms with deuterium. The C-D bond is stronger than the C-H bond.Modifying pharmacokinetics (slowing metabolism); use as an internal standard in MS.[7, 9]
Carbon-13 (¹³C) Labeling Replacement of one or more carbon-12 atoms with the stable isotope ¹³C.Internal standards for MS, providing a larger mass shift to avoid spectral overlap. Metabolic flux analysis. gabarx.com
Radioactive Labeling (e.g., ³H, ¹⁴C) Incorporation of a radioactive isotope. The decay is detected, not the mass.Tracing biochemical pathways and drug distribution in preclinical studies (radiotracers).

Contributions to the Understanding of Corticosteroid Pharmacology at a Fundamental Level

The use of deuterated compounds like this compound offers a powerful method for dissecting the pharmacology of corticosteroids at a fundamental level. Corticosteroids exert their effects by binding to cytoplasmic receptors, which then translocate to the nucleus to regulate gene transcription, ultimately inhibiting the production of inflammatory mediators. drugbank.com The precise relationship between the concentration of the drug at its site of action and its therapeutic effect is a cornerstone of pharmacology.

By employing this compound as a stable isotope tracer, researchers can conduct highly detailed pharmacokinetic studies that were previously challenging. nih.govnih.gov These studies can precisely map the journey of Prednicarbate from administration to excretion. nih.gov Key questions that can be answered with greater certainty using this compound include:

What is the exact rate of conversion of Prednicarbate to its active metabolite, prednisolone-17-ethylcarbonate, and subsequently to prednisolone, in target tissues? researchgate.net

How does the drug partition between the plasma, the skin, and other potential sites of action or side effects?

What are the minor metabolic pathways, and how does deuteration affect them?

Answering these questions provides a much clearer picture of the drug's disposition and helps build comprehensive physiologically based pharmacokinetic (PBPK) models. researchgate.net These models can simulate drug behavior in different patient populations and conditions. jocpr.com Ultimately, by providing a tool for the unambiguous and precise quantification of the parent drug and its metabolites, this compound contributes significantly to a more profound and quantitative understanding of the entire class of topical corticosteroids, linking their chemical structure and metabolic fate to their pharmacological and therapeutic effects. nih.gov

Q & A

Q. What analytical methods are recommended for quantifying Prednicarbate-d3 in experimental samples?

High-performance liquid chromatography (HPLC) with a 243 nm detector and a specific column (e.g., L1 packing) is widely used. The mobile phase typically comprises water and acetonitrile (60:50 ratio), with system suitability requiring a resolution ≥2.0 between Prednicarbate-d3 and related impurities. Relative retention times and peak symmetry are critical validation parameters .

Q. How should researchers ensure purity and stability of this compound during storage?

Total impurities must not exceed 2.0% (w/w), with primary contaminants being related Compound A and degradation products. Store the compound in airtight, light-resistant containers at controlled room temperature (20–25°C). Regular stability testing under accelerated conditions (e.g., 40°C/75% RH) is advised to monitor degradation trends .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Prednicarbate-d3 is classified as a skin irritant (Category 2), eye irritant (Category 2A), and reproductive toxin (Category 2). Use PPE (gloves, goggles, lab coats) and work in a fume hood. Emergency procedures include skin washing with soap/water and eye irrigation for 15 minutes. CHEMTREC (1-800-424-9300) should be contacted for spills or exposure .

Q. How can researchers validate the isotopic integrity of deuterated this compound in pharmacokinetic studies?

Mass spectrometry (MS) coupled with HPLC is optimal. Monitor the deuterium/hydrogen exchange ratio using stable isotope-labeled internal standards. Validate against non-deuterated Prednicarbate to ensure no significant isotopic dilution during metabolic assays .

Advanced Research Questions

Q. What experimental designs address contradictions in this compound’s in vitro vs. in vivo metabolic profiles?

Use cross-over studies comparing deuterated and non-deuterated forms in parallel cohorts. Incorporate microsomal assays (CYP450 enzymes) and whole-animal models to reconcile discrepancies. Iterative analysis of metabolite half-lives and enzyme saturation points can clarify kinetic differences .

Q. How does deuterium substitution in this compound influence its receptor binding affinity and glucocorticoid activity?

Conduct competitive binding assays using glucocorticoid receptor (GR)-enriched cell lines. Compare IC50 values of Prednicarbate-d3 with its non-deuterated counterpart. Molecular dynamics simulations can further elucidate isotopic effects on hydrogen bonding and conformational stability .

Q. What statistical approaches resolve data variability in this compound’s anti-inflammatory efficacy across species?

Apply mixed-effects models to account for interspecies variability. Stratify data by metabolic rate, receptor density, and tissue permeability. Meta-analysis of historical datasets (e.g., murine vs. primate models) can identify confounding variables like enzyme polymorphisms .

Q. How can researchers optimize chromatographic conditions to separate this compound from its isobaric metabolites?

Gradient elution with a water-acetonitrile mobile phase (55:45 to 65:35 over 20 minutes) improves resolution. Adjust column temperature (30–40°C) and flow rate (1.0–1.5 mL/min) to minimize co-elution. Confirm peak identity via MS/MS fragmentation patterns .

Q. What preclinical guidelines govern the ethical use of this compound in animal studies?

Follow NIH standards for reporting experimental conditions, including dose justification, endpoint criteria, and humane euthanasia protocols. Document compliance with ARRIVE 2.0 guidelines for transparency in animal research .

Q. How do formulation excipients affect the stability and bioavailability of this compound in topical delivery systems?

Test emulsifiers (e.g., polysorbate 80) and penetration enhancers (e.g., propylene glycol) using Franz diffusion cells. Stability-indicating assays (e.g., forced degradation under UV light) assess excipient-induced hydrolysis or oxidation .

Methodological Notes

  • Data Contradiction Analysis : Employ triangulation by cross-validating HPLC, MS, and bioassay results. Replicate studies under standardized conditions to isolate technical vs. biological variability .
  • Research Question Formulation : Align hypotheses with gaps in deuterated corticosteroid kinetics, emphasizing isotopic tracer utility in metabolic pathway mapping .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.